D-Leucyl-L-tyrosine
Overview
Description
D-Leucyl-L-tyrosine is a dipeptide composed of leucine and tyrosine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects .
Synthesis Analysis
The development of new microbial chassis cell and gene resource is especially important for the biosynthesis of L-tyrosine . The optimal host strain Bacillus amyloliquefaciens HZ-12 was selected by detecting the production capacity of L-tyrosine . The recombinant expression of 15 prephenate dehydrogenase genes led to the discovery of the best gene, Bao - tyrA from B. amyloliquefaciens HZ-12 .
Molecular Structure Analysis
The molecular formula of D-Leucyl-L-tyrosine is C15H24N2O5 . Its average mass is 312.362 Da and its monoisotopic mass is 312.168518 Da .
Chemical Reactions Analysis
Tyrosine, a precursor of catecholamine neurotransmitters, may help alleviate physical/cognitive performance decrements in humans under conditions of high physical/psychological stress . The decomposition of L-tyrosine begins with an α-ketoglutarate dependent transamination through the tyrosine transaminase to para-hydroxyphenylpyruvate .
Physical And Chemical Properties Analysis
Tyrosine is a large, nonessential, neutral amino acid present in both animal and vegetable protein in various amounts . It is sensitive even to light; thus, proteins, consisting of tyrosine, can be converted into various degradation products via several distinct mechanisms including low-energy electron impact and photoionization .
Scientific Research Applications
1. Role in Peptide Transport and Metabolism
A study by Wolfinbarger and Marzluf (1975) on Neurospora crassa utilized a tripeptide similar to D-Leucyl-L-tyrosine to study the specificity and regulation of oligopeptide transport systems. This research highlighted the transport system's wide range of specificity for short oligopeptides of distinct sequences and its crucial role in peptide metabolism (Wolfinbarger & Marzluf, 1975).
2. Biotechnological Production and Applications
L-tyrosine, a key component of D-Leucyl-L-tyrosine, is used as a dietary supplement and in various industrial applications. Lütke-Eversloh, Santos, and Stephanopoulos (2007) discussed the biotechnological synthesis of L-tyrosine from biomass, emphasizing environmentally friendly and near carbon-free methods. This approach offers an alternative for generating L-tyrosine for use in pharmaceuticals and other applications (Lütke-Eversloh, Santos, & Stephanopoulos, 2007).
3. Medical Imaging and Drug Discovery
A study by Su, Mu, and Qi (2014) developed a new chiral ligand exchange-capillary electrophoresis system using Zn(II)–L-leucine complexes for screening tyrosinase inhibitors. This system is significant in drug discovery, particularly in identifying inhibitors of enzymes linked to hyperpigmentation and other medical conditions (Su, Mu, & Qi, 2014).
4. Transport Mechanisms in Biological Systems
Research by King and Diwan (1973) on the transport of amino acids in rat liver mitochondria noted the rapid uptake and distinctive transport characteristics of L-leucine and tyrosine, including D-leucine. This study provides insights into the transport mechanisms of amino acids in biological systems, which is relevant to understanding how compounds like D-Leucyl-L-tyrosine are processed in the body (King & Diwan, 1973).
5. Amino Acid Synthesis and Conversion
Galkin et al. (1997) described a method for enzymatic synthesis of L and D amino acids, including leucine and tyrosine, from alpha-keto acids using Escherichia coli cells expressing heterologous genes. This method demonstrates the potential for producing optically pure amino acids like D-Leucyl-L-tyrosine for various applications (Galkin et al., 1997).
Future Directions
Tyrosine may benefit cognitive performance and is worthy of further study . Recent advances in enzyme-catalyzed L-tyrosine derivatization highlight relevant strategies involved in L-tyrosine derivatives biosynthesis . Future perspectives on industrial applications of L-tyrosine derivatization are also being explored .
properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSGPCFBGJHPCY-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315474 | |
Record name | D-Leucyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Leucyl-L-tyrosine | |
CAS RN |
3303-29-5 | |
Record name | D-Leucyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3303-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Leucyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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